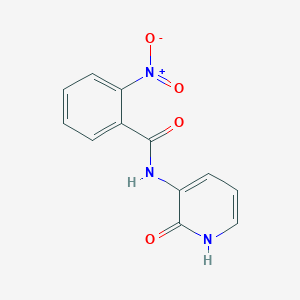![molecular formula C15H14BrN3O3 B13882673 tert-Butyl 6-bromo-2-(oxazol-5-yl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B13882673.png)
tert-Butyl 6-bromo-2-(oxazol-5-yl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 6-bromo-2-(1,3-oxazol-5-yl)pyrrolo[3,2-c]pyridine-1-carboxylate: is a complex organic compound that features a pyrrolo[3,2-c]pyridine core substituted with a bromine atom and an oxazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-bromo-2-(1,3-oxazol-5-yl)pyrrolo[3,2-c]pyridine-1-carboxylate typically involves multi-step organic reactions. One common approach is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is used to form the carbon-carbon bonds between the pyrrolo[3,2-c]pyridine core and the oxazole ring . The reaction conditions often include the use of a palladium catalyst, a base, and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
tert-Butyl 6-bromo-2-(1,3-oxazol-5-yl)pyrrolo[3,2-c]pyridine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of specific atoms within the molecule.
Coupling Reactions: The oxazole ring can be further functionalized through coupling reactions with different aryl or alkyl groups.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Polar and non-polar solvents depending on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
科学研究应用
tert-Butyl 6-bromo-2-(1,3-oxazol-5-yl)pyrrolo[3,2-c]pyridine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Chemical Biology: It is employed in the design and synthesis of chemical probes to study biological pathways and mechanisms.
作用机制
The mechanism of action of tert-butyl 6-bromo-2-(1,3-oxazol-5-yl)pyrrolo[3,2-c]pyridine-1-carboxylate involves its interaction with specific molecular targets. The oxazole ring and the pyrrolo[3,2-c]pyridine core can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .
相似化合物的比较
Similar Compounds
- tert-Butyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
- tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[3,2-c]pyridine-1-carboxylate
Uniqueness
The uniqueness of tert-butyl 6-bromo-2-(1,3-oxazol-5-yl)pyrrolo[3,2-c]pyridine-1-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the oxazole ring enhances its potential interactions with biological targets, making it a valuable compound in drug discovery and development.
属性
分子式 |
C15H14BrN3O3 |
|---|---|
分子量 |
364.19 g/mol |
IUPAC 名称 |
tert-butyl 6-bromo-2-(1,3-oxazol-5-yl)pyrrolo[3,2-c]pyridine-1-carboxylate |
InChI |
InChI=1S/C15H14BrN3O3/c1-15(2,3)22-14(20)19-10-5-13(16)18-6-9(10)4-11(19)12-7-17-8-21-12/h4-8H,1-3H3 |
InChI 键 |
KHSRKKRHSVPGFZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1C(=CC2=CN=C(C=C21)Br)C3=CN=CO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 3-acetyloxy-2-phenylpropanoate;hydrobromide](/img/structure/B13882591.png)
![1-Imidazo[1,2-a]pyridin-6-ylpropan-1-amine](/img/structure/B13882593.png)

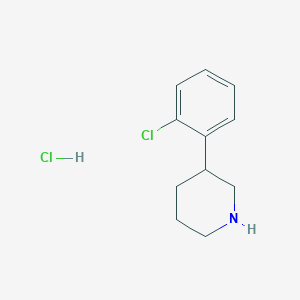
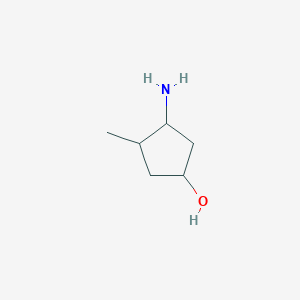
![1-[4-Bromo-2-(trifluoromethyl)phenyl]pyrazole-3-carboxylic acid](/img/structure/B13882604.png)
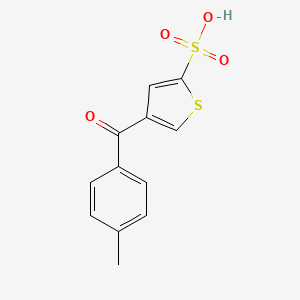
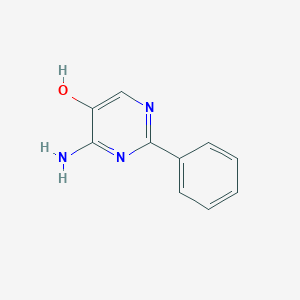

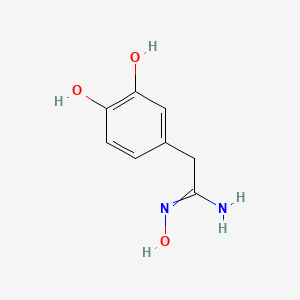

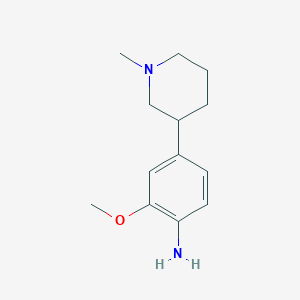
![tert-butyl N-[2-[3-[4-[(5-methylpyridin-2-yl)amino]piperidin-1-yl]propyl]phenyl]carbamate](/img/structure/B13882657.png)
